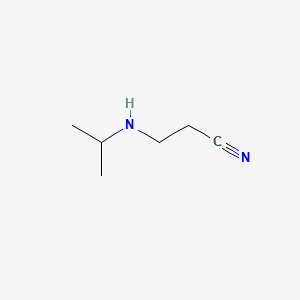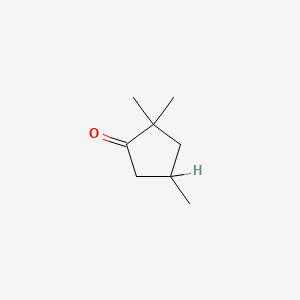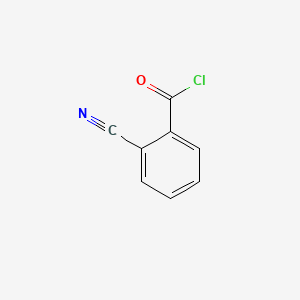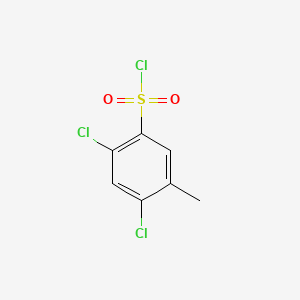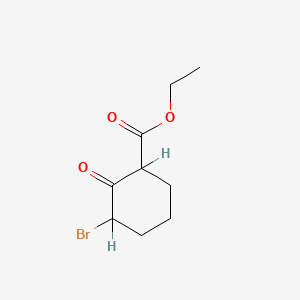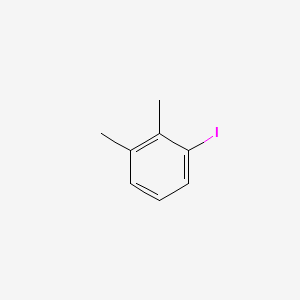
1-Iod-2,3-dimethylbenzol
Übersicht
Beschreibung
1-Iodo-2,3-dimethylbenzene, also known as 3-Iodo-o-xylene, is an organic compound with the molecular formula C8H9I. It is a derivative of benzene, where two methyl groups and one iodine atom are substituted at the 2nd and 3rd positions, respectively. This compound is a clear liquid that can range in color from light yellow to brown .
Wissenschaftliche Forschungsanwendungen
1-Iodo-2,3-dimethylbenzene has several applications in scientific research:
Materials Science: The compound is utilized in the synthesis of liquid crystals, which are essential components in display technologies such as liquid crystal display screens.
Biology and Medicine: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.
Wirkmechanismus
Target of Action
The primary target of 1-Iodo-2,3-dimethylbenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
1-Iodo-2,3-dimethylbenzene interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by 1-Iodo-2,3-dimethylbenzene is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during reactions . The downstream effects of this pathway involve the formation of a substituted benzene ring .
Pharmacokinetics
The compound’s molecular formula is chi with an average mass of 232061 Da , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The result of the action of 1-Iodo-2,3-dimethylbenzene is the formation of a substituted benzene ring . This occurs through the removal of a proton from the intermediate formed in the first step of the electrophilic aromatic substitution pathway .
Action Environment
The action of 1-Iodo-2,3-dimethylbenzene can be influenced by environmental factors. For instance, the compound’s boiling temperature, critical temperature, and critical pressure can affect its action, efficacy, and stability . .
Biochemische Analyse
Biochemical Properties
1-Iodo-2,3-dimethylbenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. The iodine atom in the compound makes it a good candidate for halogenation reactions, which are crucial in the synthesis of various biochemical intermediates. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that can further react with other biomolecules, including proteins and nucleic acids .
Cellular Effects
1-Iodo-2,3-dimethylbenzene affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to changes in gene expression and activation of stress response pathways. Additionally, 1-Iodo-2,3-dimethylbenzene can affect cellular metabolism by interacting with metabolic enzymes, leading to altered metabolic flux and changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of action of 1-Iodo-2,3-dimethylbenzene involves its interaction with biomolecules through electrophilic aromatic substitution. The iodine atom in the compound can form a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate can then react with nucleophiles, leading to the formation of various substituted products. Additionally, 1-Iodo-2,3-dimethylbenzene can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity and subsequent effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Iodo-2,3-dimethylbenzene can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to 1-Iodo-2,3-dimethylbenzene in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained oxidative stress and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 1-Iodo-2,3-dimethylbenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of 1-Iodo-2,3-dimethylbenzene can lead to adverse effects, such as liver and kidney toxicity, due to the accumulation of reactive intermediates .
Metabolic Pathways
1-Iodo-2,3-dimethylbenzene is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with other biomolecules. The metabolic pathways of 1-Iodo-2,3-dimethylbenzene can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-Iodo-2,3-dimethylbenzene is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of 1-Iodo-2,3-dimethylbenzene can affect its accumulation and localization within tissues, influencing its biological activity and potential toxicity .
Subcellular Localization
The subcellular localization of 1-Iodo-2,3-dimethylbenzene is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 1-Iodo-2,3-dimethylbenzene can accumulate in the endoplasmic reticulum, where it can interact with metabolic enzymes and affect their activity. The localization of the compound within specific subcellular compartments can influence its activity and function, leading to various biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-2,3-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2,3-dimethyltoluene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 25°C to 50°C .
Industrial Production Methods: In industrial settings, the production of 1-Iodo-2,3-dimethylbenzene often involves the use of large-scale reactors where the iodination process is carefully controlled to ensure high yield and purity. The reaction mixture is usually subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-2,3-dimethylbenzene primarily undergoes substitution reactions due to the presence of the iodine atom, which is a good leaving group. The compound can participate in:
Nucleophilic Substitution Reactions: These reactions often involve the replacement of the iodine atom with a nucleophile such as hydroxide, cyanide, or amine groups.
Electrophilic Aromatic Substitution Reactions: The methyl groups on the benzene ring can direct electrophiles to the ortho and para positions relative to the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or ammonia are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or sulfuric acid can be used under controlled conditions to introduce various substituents onto the benzene ring.
Major Products:
Nucleophilic Substitution: Products include 2,3-dimethylphenol, 2,3-dimethylbenzonitrile, and 2,3-dimethylaniline.
Electrophilic Aromatic Substitution: Products include 4-bromo-1-iodo-2,3-dimethylbenzene and 4-chloro-1-iodo-2,3-dimethylbenzene.
Vergleich Mit ähnlichen Verbindungen
- 1-Iodo-3,5-dimethylbenzene
- 1-Iodo-2,4-dimethylbenzene
- 1-Iodo-4-methylbenzene
Uniqueness: 1-Iodo-2,3-dimethylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of two methyl groups adjacent to the iodine atom makes it more reactive in electrophilic aromatic substitution reactions compared to its isomers .
Eigenschaften
IUPAC Name |
1-iodo-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANMWBNOPFBJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185481 | |
| Record name | Benzene, 1-iodo-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31599-60-7 | |
| Record name | 1-Iodo-2,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31599-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-iodo-2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031599607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-iodo-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


